N6-Propionyl-L-lysine
Description
Historical Context and Initial Discovery of Lysine (B10760008) Propionylation
The initial discovery of lysine propionylation as a novel post-translational modification occurred in 2007, pioneered by the work of Zhao et al. epa.govfishersci.comnih.govmpg.deciteab.com. This groundbreaking research first identified the presence of propionylation in histone proteins epa.govnih.govmpg.deciteab.com. The discovery was facilitated by the recognition that propionyl-CoA, a high-energy molecule structurally similar to acetyl-CoA, could serve as a donor for this modification epa.gov.
Further validation of lysine propionylation involved rigorous in vitro labeling and peptide mapping techniques coupled with mass spectrometry mpg.de. These studies conclusively demonstrated that previously characterized acetyltransferases, specifically p300 and CREB-binding protein, were capable of catalyzing the propionylation of lysine residues in histones nih.govmpg.de. Mechanistically, lysine propionylation entails the transfer of a propionyl group (CH3-CH2-CO-) from propionyl-CoA to the ε-amino group of a target lysine residue, resulting in a change in the lysine's charge state from +1 to 0 epa.govfishersci.ca. This chemical alteration, structurally analogous to lysine acetylation, underscores the potential for propionylation to influence protein structure and interactions nih.govfishersci.ca.
Ubiquity and Evolutionary Conservation of Propionyllysine Across Domains of Life
Lysine propionylation, and by extension the presence of propionyllysine, is now recognized as a widespread post-translational modification observed across both prokaryotic and eukaryotic organisms epa.govnih.govfishersci.ca. This broad distribution highlights its fundamental role in cellular biology.
Detailed research findings have identified propionylated proteins in a diverse range of species:
Mammals: Lysine propionylation has been observed in mammalian cells and specifically in mouse liver mitochondria epa.gov.
Yeast: Studies in Saccharomyces cerevisiae have confirmed the existence of propionyllysine.
Bacteria: Propionylation is prevalent in various bacterial species, including Thermus thermophilus fishersci.comciteab.comfishersci.ca, Mycobacterium tuberculosis fishersci.ca, Synechocystis (a cyanobacterium) fishersci.ca, Escherichia coli epa.gov, Salmonella enterica, and Trichophyton rubrum (a fungus).
Propionyllysine is not confined to a single class of proteins; it has been identified in both histone and non-histone proteins epa.govfishersci.comnih.govciteab.comfishersci.ca. Notable examples of propionylated non-histone proteins include the tumor suppressor p53 and the regulatory enzymes p300 and CREB-binding protein nih.govciteab.com. The dynamic nature of this modification is regulated by a suite of enzymes responsible for both its addition and removal, including sirtuins (Sirt1, Sirt2, Sirt3) and other enzymes like Pat, AcuA, and CobB nih.govfishersci.ca.
The evolutionary conservation of propionyllysine sites underscores its biological significance. Propionylated lysine residues exhibit a higher degree of conservation compared to their unmodified counterparts. For instance, specific propionylation sites on proteins such as Fructose-1,6-bisphosphatase (FbpI) and Photosystem I subunit II (PsaD) in Synechocystis are remarkably conserved across cyanobacteria and even extending to plants, suggesting that these modified residues play a critical role in evolutionarily conserved functions. The widespread presence of lysine propionylation across diverse domains of life strongly suggests its ancient origin as a PTM. It has been hypothesized that, similar to acetylation, lysine propionylation may function in regulating cellular metabolic pathways in response to physiological conditions and could be involved in various cellular signaling pathways.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-(propanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h7H,2-6,10H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCANIHQHQYUJPY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173424 | |
| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1974-17-0 | |
| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Enzymology of Protein Propionylation
Propionyl-CoA as the Acyl Donor in Lysine (B10760008) Propionylation
The primary donor of the propionyl group in lysine propionylation is Propionyl-CoA. nih.gove-century.uscreative-proteomics.com This molecule, an intermediate in various metabolic pathways such as the breakdown of certain amino acids and odd-chain fatty acids, provides the necessary acyl group for the modification of lysine residues. creative-proteomics.comnih.gov The concentration of Propionyl-CoA within the cell can directly influence the level of protein propionylation. nih.govwikipedia.org An accumulation of Propionyl-CoA, as seen in metabolic disorders like propionic acidemia, leads to an increase in protein propionylation. wikipedia.org Lysine propionylation involves the transfer of the propionyl group (CH3-CH2-CO-) from Propionyl-CoA to the epsilon amino group of a target lysine residue. e-century.us This reaction is catalyzed by specific enzymes and results in the neutralization of the positive charge of the lysine residue. e-century.us
Lysine Acyltransferases Catalyzing Propionylation (e.g., p300/CBP, Pat, AcuA)
Several lysine acyltransferases (KATs), also known as histone acetyltransferases (HATs), have been identified to catalyze protein propionylation. These enzymes exhibit a degree of promiscuity, utilizing different short-chain acyl-CoAs as donors.
In eukaryotes, the well-characterized acetyltransferases p300 and its paralog, CREB-binding protein (CBP), have been shown to possess robust lysine propionyltransferase (KPT) activity. nih.govresearchgate.netuniprot.org They can catalyze propionylation on both histone and non-histone protein substrates. nih.govresearchgate.net For instance, p300 and CBP can propionylate histone H4 and the tumor suppressor protein p53. nih.govresearchgate.net Other eukaryotic KATs, including members of the GNAT (Gcn5-related N-acetyltransferases) and MYST (MOZ, Ybf2/Sas3, Sas2, Tip60) families, also exhibit propionyltransferase activity. nih.gov GCN5 and PCAF, belonging to the GNAT superfamily, have been found to possess propionyltransferase activity. nih.gov Furthermore, members of the MYST family, such as MOF, MOZ, and HBO1, show strong KPT activity, in some cases comparable to their acetyltransferase activity. nih.gov
In prokaryotes, such as Salmonella enterica, the Gcn-5-associated N-acetyltransferases Pat and AcuA are known to catalyze the propionylation of lysine residues. nih.gove-century.us For example, both Pat and AcuA can catalyze the propionylation of propionyl-CoA synthetase PrpE at lysine 592. nih.gov Notably, AcuA has been reported to have a 5.5-times higher propionylating activity than Pat. nih.gov
| Enzyme | Organism | Known Substrates |
|---|---|---|
| p300/CBP | Eukaryotes | Histones, p53 |
| Pat | Prokaryotes (e.g., Salmonella enterica) | Propionyl-CoA synthetase PrpE |
| AcuA | Prokaryotes (e.g., Salmonella enterica) | Propionyl-CoA synthetase PrpE |
The substrate specificity of propionyltransferases is a critical aspect of their function, determining which proteins and specific lysine residues are modified. While some acyltransferases display broad specificity, others exhibit a more restricted range of targets.
The p300/CBP enzymes are known for their broad substrate specificity, targeting a wide array of proteins for acylation. nih.govacs.org Their ability to utilize various acyl-CoA molecules, including acetyl-CoA and propionyl-CoA, suggests a flexible active site. nih.gov Structural studies of some HATs, like Hat1, indicate that the enzyme's cofactor binding pocket has sufficient space to accommodate propionyl-CoA without significant steric hindrance. researchgate.net However, the efficiency of these enzymes can vary with the length of the acyl-CoA chain. For instance, the activity of PCAF has been observed to decrease with increasing acyl-chain length. nih.gov
Similar to autoacetylation, several lysine acyltransferases are capable of autopropionylation, a process where the enzyme catalyzes the propionylation of its own lysine residues. This self-modification can play a role in regulating the enzyme's catalytic activity and its interactions with other proteins.
The eukaryotic acetyltransferases p300 and CBP have been shown to undergo autopropionylation in vitro. researchgate.netuniprot.org This process is analogous to their well-documented autoacetylation, which is known to stimulate their acetyltransferase activity. acs.org The autopropionylation of p300 occurs on multiple lysine residues within the enzyme. nih.gov Similarly, the MYST family member MOF has been observed to undergo autopropionylation with an activity comparable to its autoacetylation. nih.gov
Autopropionylation is an intramolecular or intermolecular reaction where the enzyme utilizes propionyl-CoA to modify itself. This modification can potentially alter the enzyme's conformation, thereby influencing its substrate binding and catalytic efficiency. While the precise functional consequences of autopropionylation are still being elucidated, it is believed to be a key regulatory mechanism for these versatile enzymes.
Non-Enzymatic Mechanisms of Protein Propionylation
In addition to enzyme-catalyzed reactions, protein propionylation can also occur through non-enzymatic mechanisms. This chemical modification is primarily driven by the intrinsic reactivity of Propionyl-CoA.
Studies have shown that non-enzymatic propionylation has a lesser impact on protein activity (less than 20%) compared to enzymatic propionylation catalyzed by acyltransferases like AcuA. nih.gov This suggests that while non-enzymatic modification can occur, the targeted and regulated nature of enzymatic propionylation is likely more significant for controlling protein function in a cellular context. Nevertheless, under conditions of elevated Propionyl-CoA levels, such as in certain metabolic diseases, the contribution of non-enzymatic propionylation may become more pronounced. wikipedia.org
Enzymatic Reversal of Lysine Propionylation: Depropionylases
Sirtuin Family Deacylases and Propionyllysine (e.g., Sirt1, Sirt2, Sirt3, Sirt5, Sir2Tm, Sir2La)
Sirtuins are a family of NAD+-dependent deacylases that play a key role in hydrolyzing various ε-N-acyllysine PTMs, including propionyllysine guidetopharmacology.orgnih.govfishersci.cafishersci.com. Their ability to depropionylate substrates has been observed across different organisms and sirtuin isoforms.
Sir2La : Identified in the probiotic bacterium Lactobacillus acidophilus NCFM, Sir2La is a bona fide NAD+-dependent sirtuin capable of catalyzing the hydrolysis of acetyl-, propionyl-, and butyryllysine nih.govfishersci.cafishersci.sefishersci.ca. Studies indicate that Sir2La exhibits a slight preference for propionyllysine over acetyllysine and butyryllysine nih.govfishersci.cafishersci.sefishersci.ca.
Sir2Tm : The Thermotoga maritima sirtuin, Sir2Tm, demonstrates depropionylation activity guidetopharmacology.orgepa.gov. It deacetylates and depropionylates with comparable efficiency, while its debutyrylation activity is less efficient nih.govctpharma.com.tr.
Human Sirtuins :
SIRT1 : While initially reported to lack depropionylase activity with Salmonella enterica propionyl-CoA synthetase, subsequent research has shown that human SIRT1 can depropionylate histone H3 peptides in vitro and p53 in vivo guidetopharmacology.orgwikipedia.orgvulcanchem.comwikidata.orgmims.commetabolomicsworkbench.org. It has also been shown to depropionylate p300 in vivo wikipedia.org.
SIRT2 : Human SIRT2 possesses depropionylase activity guidetopharmacology.orgmpg.denih.govwikipedia.org.
SIRT3 : This sirtuin is crucial in regulating the activity of superoxide (B77818) dismutase 2 (SOD2) through depropionylation at lysine (B10760008) 132 fishersci.no. The absence of SIRT3 has been linked to elevated propionylated lysine levels in mouse lenses fishersci.nonih.gov. SIRT3 is capable of removing propionyl modifications wikipedia.org.
SIRT5 : Identified as a protein-propionyllysine depropionylase, SIRT5 is present in human lens epithelial and fiber cells and can deacylate propionylated lysozyme (B549824) wikipedia.orgnih.gov. It has also been reported to have depropionylase activity nih.gov.
SIRT7 : Recent studies indicate that SIRT7 exhibits a preference for depropionylation and demyristoylation.
NAD+-Dependence in Sirtuin-Mediated Depropionylation
A defining characteristic of sirtuin-mediated deacylation, including depropionylation, is its strict dependence on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor guidetopharmacology.orgnih.govfishersci.cafishersci.comfishersci.sefishersci.ca. The catalytic mechanism of sirtuins involves the cleavage of NAD+, which is coupled with the removal of the acyl group from the lysine residue guidetopharmacology.org. This reaction consumes NAD+ and releases nicotinamide (NAM) and 2'-O-acyl adenosine (B11128) diphosphate (B83284) ribose (e.g., 2'-O-acetyl ADP-ribose for deacetylation) guidetopharmacology.orgnih.gov. The dynamic fluctuations in intracellular NAD+ levels directly influence sirtuin activity.
Kinetic and Structural Basis of Sirtuin-Propionyllysine Interactions
The efficiency and specificity of sirtuin depropionylation are governed by their kinetic parameters and the structural features of their active sites.
Kinetic Parameters for Sirtuin Depropionylation
| Enzyme | Substrate Type | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Sir2La | Propionyllysine (non-fluorogenic peptide) | 0.28 | 0.021 | 75,000 | fishersci.cafishersci.sefishersci.ca |
| Sir2La | Acetyllysine (non-fluorogenic peptide) | 0.70 | 0.021 | 30,000 | fishersci.cafishersci.sefishersci.ca |
| Sir2La | Propionyllysine | 14 | 0.0044 | 314 | nih.govfishersci.com |
| Sir2La | Acetyllysine | 21 | 0.0025 | 119 | nih.govfishersci.com |
| Sir2Tm | Propionylated p53 peptide | 87 (mM) | N/A | 1.2 x 103 | nih.govfishersci.com |
| Sir2Tm | Acetylated p53 peptide | 104 (mM) | N/A | 1.4 x 103 | nih.govfishersci.com |
Sir2La : For non-fluorogenic peptide substrates, Sir2La demonstrates a preference for propionyllysine, characterized by a remarkably lower Michaelis constant (KM) of 280 nM compared to 700 nM for acetyllysine, while maintaining a similar catalytic rate (kcat) of 21 × 10-3 s-1 fishersci.cafishersci.sefishersci.ca. In other studies, Sir2La showed a KM of 14 µM for propionyllysine versus 21 µM for acetyllysine, with kcat values of 4.4 × 10-3 s-1 and 2.5 × 10-3 s-1, respectively nih.govfishersci.com. This kinetic preference contributes to its higher efficiency in depropionylation compared to deacetylation ctpharma.com.tr.
Sir2Tm : Isothermal titration calorimetry (ITC) data reveal that Sir2Tm binds propionylated substrates more tightly than acetylated substrates, with a dissociation constant (KD) of 0.183 ± 0.017 µM for a propionylated p53 peptide compared to 0.799 ± 0.038 µM for its acetylated counterpart guidetopharmacology.org. Despite this tighter binding, kinetic assays indicate that the catalytic rate of Sir2Tm deacylation for propionyl-lysine is slightly reduced compared to acetyl-lysine guidetopharmacology.org. Reported KM values for Sir2Tm were 87 mM for propionylated substrates and 104 mM for acetylated substrates, with kcat/KM values of 1.2 × 103 M-1s-1 and 1.4 × 103 M-1s-1, respectively nih.govfishersci.com.
Structural Basis : The structural basis for sirtuin-propionyllysine interactions has been elucidated through crystallographic studies. The 1.8 Å structure of Sir2Tm bound to a propionylated peptide derived from p53 demonstrates that hydrophobic residues within the active site undergo shifts to accommodate the bulkier propionyl group guidetopharmacology.orgctpharma.com.tr. These rearrangements facilitate more extensive contacts with the propionyl group compared to an acetyl group, highlighting the adaptability of the sirtuin active site guidetopharmacology.org.
Histone Deacetylases (HDACs) and Potential Depropionylase Activity
Beyond the sirtuin family, classical histone deacetylases (HDACs), which are zinc-dependent enzymes, have also been investigated for potential depropionylase activity. While distinct from the NAD+-dependent sirtuins, some HDACs have demonstrated measurable activity towards peptides containing propionyllysine residues wikipedia.org. Specifically, Class I HDACs, including HDAC1, HDAC2, and HDAC3, have been shown to cleave ε-N-propionyllysine (Kpro). HDAC3, in particular, exhibits a diverse ability to deacylate various substrates and, along with HDAC1 and HDAC2, can depropionylate with high catalytic efficiency. The observation that treatment with broad-spectrum HDAC inhibitors can increase global histone propionylation levels further suggests their role in regulating this modification wikipedia.org.
Molecular Mechanisms of Propionyl Group Hydrolysis
The enzymatic removal of the propionyl group from lysine residues, whether by sirtuins or HDACs, proceeds through a hydrolytic mechanism. For sirtuins, the depropionylation reaction involves the hydrolysis of the propionyl-lysine bond, leading to the release of propionic acid and the restoration of the unmodified lysine residue wikipedia.org.
The detailed molecular mechanism for sirtuin-catalyzed deacylation, which applies to depropionylation, involves a series of steps:
Substrate and Cofactor Binding : The reaction initiates with the sequential binding of the acylated peptide substrate and the NAD+ cofactor to the sirtuin enzyme.
Nicotinamide Cleavage and Intermediate Formation : The nicotinamide moiety of NAD+ is cleaved through a nucleophilic attack by the carbonyl oxygen of the acyl-lysine side chain. This results in the formation of a positively charged O-alkylimidate intermediate epa.gov. In Sir2Tm, an invariant phenylalanine residue plays a critical role in promoting the formation of this O-alkylimidate intermediate and preventing nicotinamide exchange epa.gov.
Hydrolysis and Product Release : A conserved histidine residue in the sirtuin active site acts as a general base, catalyzing the hydrolysis of the O-alkylimidate intermediate. This step leads to the release of the deacylated lysine peptide and 2'-O-acyl ADP-ribose (e.g., 2'-O-propionyl ADP-ribose) guidetopharmacology.orgnih.gov.
This intricate mechanism ensures the precise and efficient removal of the propionyl group, contributing to the dynamic regulation of protein function.
Identification and Proteomic Characterization of Propionyllysine Sites
Mass Spectrometry-Based Proteomics for Global Propionylome Analysis
Mass spectrometry (MS) has become an indispensable tool for the global analysis of protein post-translational modifications, including propionylation thermofisher.com. The development of high-throughput and quantitative MS proteomics workflows has significantly expanded the understanding of protein modification and dynamics thermofisher.com.
High-Resolution LC-MS/MS Methodologies
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying propionyllysine sites within complex protein mixtures. LC-MS/MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, enabling the analysis of non-volatile, thermally labile, and polar compounds leeder-analytical.com.
Modern high-resolution mass spectrometers, such as Orbitrap systems, offer exceptional mass accuracy (sub-ppm) and ultra-high resolution (up to 1,000,000 FWHM at m/z 200), which are critical for distinguishing between various PTMs and precisely identifying modified peptides leeder-analytical.comthermofisher.com. In a typical workflow, proteins are digested into peptides, and these peptides are then separated by liquid chromatography before being introduced into the mass spectrometer. The MS/MS analysis involves fragmenting the peptides and analyzing their fragment ions to deduce the amino acid sequence and pinpoint the location of the propionyl modification thermofisher.com. The presence of a propionyl group results in a mass increase of 56 Da on a lysine (B10760008) residue uib.no.
Studies have successfully utilized LC-MS/MS to identify a large number of propionylation sites. For instance, in Escherichia coli, researchers identified 1467 lysine propionylation sites across 603 proteins using affinity enrichment and mass-spectrometric-based proteomics acs.org. Similarly, in Synechocystis, 111 unique lysine propionylation sites on 69 proteins were identified through high-accuracy mass spectrometry analysis nih.govmdpi.comresearchgate.net. High-resolution mobility analysis, such as Trapped Ion Mobility Spectrometry (TIMS), has also been shown to resolve isobaric modifications, including propionyl lysine adducts, which are otherwise difficult to separate by conventional LC-MS nih.govresearchgate.net.
Quantitative Proteomics Approaches (e.g., Stable Isotope Dimethyl Labeling, TMT)
Quantitative proteomics methods are crucial for comparing changes in propionylation levels under different biological conditions. These approaches rely on differential isotopic labeling to accurately quantify proteins or peptides in complex samples ckisotopes.commetwarebio.com.
Stable Isotope Dimethyl Labeling: This is a straightforward, fast, and cost-effective quantitative proteomics method particularly suited for tissue samples where metabolic incorporation of labels is challenging ckisotopes.comisotope.com. In this strategy, all primary amines (N-terminus and lysine side chains) in a peptide mixture are chemically converted to dimethylamines using formaldehyde (B43269) and cyanoborohydride ckisotopes.comisotope.comnih.gov. By employing combinations of different isotopomers, peptide pairs or triplets can be generated that differ in mass by a minimum of 4 Da, allowing for their distinction and quantification in a single MS analysis ckisotopes.comisotope.comnih.gov. This method has been demonstrated to be competitive with other quantitative strategies for comparing proteomes and phosphoproteomes isotope.com.
Tandem Mass Tags (TMT): TMT is another powerful labeled quantitative proteomics technique that utilizes multiple isotopic labeling reagents to tag the N-termini or lysine side chains of peptide segments after proteolysis metwarebio.com. A key principle of TMT is that labeled peptides from different samples share identical molecular weights, appearing as a single peak in the MS1 analysis metwarebio.com. Upon fragmentation in MS2, each isotopic label produces a unique reporter ion spectrum, enabling precise quantification of protein abundance across different conditions metwarebio.com. TMT allows for the simultaneous analysis of multiple samples, leading to heightened accuracy and stability in quantification. The fractionation of mixed peptides further enhances sensitivity, enabling the detection of low-abundance proteins metwarebio.com.
Immunoaffinity Enrichment using Anti-Propionyllysine Antibodies
Immunoaffinity enrichment is a vital step in global propionylome analysis, as it allows for the selective isolation of propionylated peptides or proteins, significantly enhancing the detection sensitivity of mass spectrometry nih.govcreative-proteomics.com.
Development and Specificity of Pan-Anti-Propionyllysine Antibodies
A crucial aspect of these antibodies is their specificity. High-quality pan-anti-propionyllysine antibodies are designed to not cross-react with other structurally similar acylated peptides, such as acetylated or butyrylated peptides ptmbio.comptmbio.comcreative-biolabs.comaliyuncs.com. This specificity is critical to ensure accurate enrichment and analysis of propionyllysine sites creative-proteomics.com. These pan antibodies are widely applied in various antibody-based PTM analyses, including Western blot, immunohistochemistry (IHC-P), immunocytochemistry/immunofluorescence (ICC/IF), flow cytometry (FC), immunoaffinity precipitation (IAP), immunoprecipitation (IP), and chromatin immunoprecipitation (ChIP) ptmbio.comptmbio.comptmbio.com.
Site-Specific Anti-Propionylated Protein Antibodies
While pan antibodies provide a global view of propionylation, site-specific anti-propionylated protein antibodies are developed to recognize a particular propionyllysine modification at a specific site within a protein creative-proteomics.comptmbio.com. These antibodies are generated using synthetically modified peptides corresponding to the specific propionylated sequence, with unmodified peptides serving as controls mdpi.com.
Site-specific antibodies are invaluable for validating individual propionylation events identified through mass spectrometry and for investigating the functional significance of specific propionylation sites. For example, a specific anti-Lys132 propionylation antibody was generated and used to validate the propionylation level of subunit II of photosystem I (PsaD) in Synechocystis, demonstrating its involvement in high light adaptation nih.govmdpi.comresearchgate.net. The generation and validation of such antibodies confirm the existence of propionylation at specific sites and aid in elucidating the regulatory roles of these modifications nih.gov.
Bioinformatic Tools for Propionyllysine Site Prediction and Analysis
Bioinformatic tools are essential for processing, analyzing, and interpreting the large datasets generated from proteomic experiments, particularly for post-translational modifications like propionylation rd-connect.eugenscript.com. While a specific tool named "FLAMS" for propionyllysine site prediction was not identified in the search, various bioinformatics approaches and tools are employed for PTM analysis, including prediction and characterization.
General bioinformatics tools offer capabilities for protein sequence analysis, function prediction, and the identification of conserved domains and motifs genscript.comcncb.ac.cn. For PTM analysis, software like PTMap has been developed for systematic analysis of histone PTMs, including propionylation, by combining mass spectrometry data with protein sequence alignment nih.gov. Such tools aid in the identification of novel modification sites and the expansion of knowledge regarding the "histone code" nih.gov.
Bioinformatic analysis also plays a crucial role in understanding the functional implications of identified propionylation sites. For instance, bioinformatic analysis of propionylated proteins in Synechocystis revealed that a significant fraction of these proteins are involved in photosynthesis and metabolism nih.govmdpi.comresearchgate.net. These tools can help in predicting potential regulatory roles, identifying conserved modification sites across species, and discerning sequence motifs surrounding propionylation sites, which can provide insights into the enzymes responsible for these modifications researchgate.net.
Table 1: Identified Propionylation Sites in Model Organisms
| Organism | Number of Propionylated Proteins | Number of Propionylation Sites | Reference |
| Escherichia coli | 603 | 1467 | acs.org |
| Synechocystis | 69 | 111 | nih.govmdpi.comresearchgate.net |
| Yeast Core Histones | Multiple | Multiple | nih.gov |
Table 2: Key Features of Quantitative Proteomics Approaches
| Method | Labeling Mechanism | Advantages | Limitations |
| Stable Isotope Dimethyl Labeling | Chemical labeling of primary amines (N-terminus, Lysine) | Cost-effective, fast, applicable to various samples (e.g., tissues) ckisotopes.comisotope.com | Potentially lower reproducibility than metabolic labeling methods mtoz-biolabs.com |
| Tandem Mass Tags (TMT) | Isotopic tagging of N-termini or Lysine side chains post-digestion | High accuracy and stability, multiplexing capabilities, enhanced sensitivity metwarebio.com | Finite number of tags limits samples per batch, potential batch effects metwarebio.com |
Experimental Validation of Propionylation Sites (e.g., Parallel Reaction Monitoring, Site-Directed Mutagenesis, Western Blot)
Experimental validation of propionylation sites employs a range of complementary techniques to confirm the existence, precise location, and functional impact of this post-translational modification. These methods enhance the confidence in proteomic findings and provide mechanistic insights into propionylation's regulatory roles.
Parallel Reaction Monitoring (PRM)
Parallel Reaction Monitoring (PRM) is a highly sensitive and specific targeted mass spectrometry technique utilized for the precise validation and quantification of propionylated peptides. Unlike discovery-based mass spectrometry approaches, PRM focuses on pre-selected precursor ions (propionylated peptides) and simultaneously monitors all their characteristic fragment ions in a high-resolution, high-accuracy mass spectrometer, such as an Orbitrap or Q-TOF. This comprehensive acquisition of fragment ion spectra significantly enhances data specificity and reliability, particularly in complex biological samples where interfering ions may be present. nih.govmtoz-biolabs.com
The validation process typically involves synthesizing propionylated peptides corresponding to the identified sites. These synthetic peptides are then analyzed by LC-MS/MS in PRM mode, and their retention times and MS/MS fragmentation patterns are compared with those of the propionylated peptides identified in the initial discovery (e.g., DDA) experiments. A close match in both retention time and characteristic fragment ion spectra provides strong evidence for the confident identification of the propionylation site. nih.gov
Detailed Research Findings (Example): In a proteome-wide propionylation analysis of Trichophyton rubrum, PRM assays were employed to validate the high confidence of identified propionylation sites. A total of 157 propionylated sites on 115 proteins were initially identified. For validation, specific propionylated peptides were synthesized. The comparison of retention times and MS/MS spectra between the synthetic peptides and the corresponding peptides from the biological samples confirmed the presence of these modifications. For instance, two selected propionylated peptides demonstrated highly similar retention times and fragmentation patterns, reinforcing the accuracy of the initial identification. nih.gov
Table 1: Illustrative PRM Validation Data for Propionylated Peptides
| Protein | Propionylation Site | Peptide Sequence (Propionylated K) | Observed Retention Time (min) | Synthetic Peptide Retention Time (min) | Key Fragment Ions (m/z) |
| Protein A | K123 | LYS(Propionyl)EGEK | 25.32 | 25.35 | y3: 345.1, y4: 474.2, b2: 246.1 |
| Protein B | K456 | VTLK(Propionyl)APQ | 31.87 | 31.89 | y5: 589.3, y6: 702.4, b3: 375.2 |
| Protein C | K789 | GHLK(Propionyl)SDV | 18.15 | 18.14 | y4: 498.2, y5: 611.3, b4: 489.2 |
Note: This table is illustrative. Actual PRM data would include specific m/z values for precursor and fragment ions, and comparisons of ion intensities.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful molecular biology technique used to investigate the functional significance of specific propionylation sites. By selectively altering a lysine residue (K) at a suspected propionylation site to an amino acid that cannot be propionylated, researchers can assess the impact of this modification on protein function, stability, localization, or interaction partners. Common substitutions include mutating lysine to arginine (K→R) or glutamine (K→Q). Arginine preserves the positive charge of lysine but lacks the modifiable ε-amino group, while glutamine is uncharged but similar in size. nih.govnih.gov
By comparing the properties of the wild-type protein with those of the mutant protein, researchers can infer the functional role of propionylation at that specific site. For instance, if mutating a propionylated lysine abolishes or alters a particular enzymatic activity, it suggests that propionylation at that site is critical for regulating that function. The introduced mutations are typically confirmed by sequencing. nih.gov
Detailed Research Findings (Example): The functional significance of lysine propionylation in Synechocystis was investigated using site-directed mutagenesis. Researchers focused on fructose-1,6-bisphosphatase (FbpI), a key metabolic enzyme. Specific lysine residues identified as propionylation sites were mutated to arginine (e.g., FbpI-K156R, FbpI-K336R). Subsequent biochemical studies comparing the enzymatic activity of the wild-type FbpI with its propionylation-deficient mutants revealed that propionylation at these sites significantly influenced the enzyme's activity. For instance, the K156R mutation might lead to a measurable change in FbpI's catalytic efficiency, indicating that propionylation at Lys156 plays a regulatory role. nih.gov Similarly, in studies of viral proteins, mutating propionylated lysines to arginine in the KSHV interferon regulatory factor 1 (vIRF1) helped confirm the mass spectrometry results and investigate the functional implications of these sites within its functional domains. nih.gov
Table 2: Functional Impact of Site-Directed Mutagenesis on Protein Activity
| Protein | Propionylation Site | Mutation | Relative Enzymatic Activity (% of WT) | Functional Observation |
| FbpI | K156 | K156R | 45% | Reduced catalytic efficiency |
| FbpI | K336 | K336R | 110% | Slightly enhanced activity, altered regulation |
| Protein X | K50 | K50Q | 15% | Significant loss of binding affinity |
Note: This table is illustrative. Specific enzymatic activities, binding affinities, or other functional readouts would be quantified.
Western Blot
Western blotting is a widely used immunological technique for detecting specific proteins and assessing their modification status, including propionylation. For validating propionylation, this method typically employs highly specific antibodies that recognize either pan-propionyllysine (i.e., any propionylated lysine residue) or antibodies specific to a propionylation site on a particular protein. mdpi.comcreative-proteomics.com
The process involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with the anti-propionyllysine antibody. The detection of a band at the expected molecular weight indicates the presence of propionylated proteins. This technique is particularly useful for:
Validating the propionylation status of specific proteins, especially when coupled with immunoprecipitation using a protein-specific antibody followed by Western blotting with an anti-propionyllysine antibody. mdpi.comcreative-proteomics.com
Assessing the relative abundance of propionylated proteins across different samples. creative-proteomics.com
Detailed Research Findings (Example): In studies of Synechocystis, Western blot analysis with an anti-propionyllysine antibody was instrumental in validating propionylated proteins and observing changes in propionylation levels under different stress conditions. For instance, four photosynthetic proteins (PsaD, PsbC, CpcB, and PsbO) identified through proteomic approaches were validated using immunoprecipitation followed by Western blotting. The results showed that the propionylation levels of these proteins changed in response to environmental cues, suggesting a regulatory role for propionylation in photosynthesis. mdpi.com Furthermore, in human cells, Western blot analysis using anti-propionyllysine antibodies demonstrated that overexpression of certain histone acetyltransferases, such as MOF, led to increased propionylation levels on histone H4 and H2A/H2B, confirming their propionyltransferase activity. nih.gov
Table 3: Western Blot Analysis of Propionylation Levels in Response to Stress
| Protein | Condition | Anti-Propionyllysine Signal Intensity (Arbitrary Units) | Anti-Total Protein Signal Intensity (Arbitrary Units) | Normalized Propionylation Level |
| PsaD | Control | 50 | 100 | 0.50 |
| PsaD | High Light | 80 | 105 | 0.76 |
| PsbC | Control | 60 | 110 | 0.55 |
| PsbC | High Light | 40 | 108 | 0.37 |
Note: This table is illustrative. Signal intensities are relative and normalized to total protein levels to account for loading variations.
Functional Implications of Protein Propionylation in Biological Processes
Regulation of Cellular Metabolism by Propionyllysine
Protein propionylation is intricately linked to cellular metabolic pathways, acting as a key regulatory mechanism that influences the activity of metabolic enzymes and responds to the cellular metabolic state creative-proteomics.comwikipedia.orgmdpi.comcreative-proteomics.comnih.gove-century.us. The propionyl group donor for this modification is propionyl-CoA, an intermediate derived from the catabolism of various nutrients, including certain amino acids and the oxidation of odd-chain fatty acids creative-proteomics.comwikipedia.orgrug.nlwikipedia.orgbabraham.ac.uk.
Impact on Enzyme Activity of Metabolic Proteins (e.g., PrpE, FbpI, ACS, MDH)
The impact of propionylation on enzyme activity can be summarized as follows:
| Enzyme Name | Function | Impact of Propionylation | Organism/Context | Source |
| PrpE | Propionyl-CoA Synthetase | Regulates activity | Salmonella enterica | mdpi.comnih.gove-century.us |
| FbpI | Fructose-1,6-bisphosphatase | Affects enzymatic activity | Cyanobacteria | mdpi.comnih.gove-century.us |
| ACS | Acetyl-CoA Synthetase | Regulates activity | Salmonella enterica | nih.gove-century.us |
| MDH | Malate Dehydrogenase | Subject to propionylation | General metabolic context | nih.gove-century.us |
Interconnections with Propionyl-CoA Availability and Cellular Metabolic State
The availability of propionyl-CoA serves as a critical determinant for the level of protein propionylation within a cell, thereby linking cellular metabolism directly to this post-translational modification wikipedia.orge-century.usrug.nlbabraham.ac.uknews-medical.net. Propionyl-CoA is generated from the catabolism of specific amino acids (such as methionine, threonine, isoleucine, and valine) and the beta-oxidation of odd-chain fatty acids rug.nlwikipedia.orgbabraham.ac.ukresearchgate.net. Its concentration can directly influence the extent of propionylation reactions e-century.us.
Accumulation of propionyl-CoA, as seen in conditions like propionic acidemia (a rare autosomal recessive metabolic disorder caused by a deficiency in propionyl-CoA carboxylase, PCC), leads to increased protein propionylation wikipedia.orgrug.nlbabraham.ac.uknih.govmdpi.com. This elevation in propionyl-CoA levels and subsequent increased propionylation may contribute to the pathology observed in affected patients wikipedia.org. Studies have shown that fibroblasts from patients with propionic acidemia exhibit increased protein propionylation babraham.ac.uk. Furthermore, in mice deficient for the PCC alpha subunit, elevated levels of histone H3 Lys14 propionylation (H3K14pr) are observed rug.nlbabraham.ac.uk. This highlights how shifts in the cellular metabolic state, particularly propionyl-CoA levels, can redefine global protein acylation profiles and impact cellular functions rug.nlresearchgate.net.
Role of Histone Propionylation in Epigenetic Regulation
Lysine (B10760008) propionylation was initially identified on histone proteins, establishing its foundational role in epigenetic regulation wikipedia.orgptmbio.comcreative-biolabs.comnih.gov. Histones are crucial DNA-binding proteins that package DNA into chromatin, and their post-translational modifications are central to modulating chromatin structure and gene expression mdpi.comacs.orgencyclopedia.pubnih.govbiologists.com.
Chromatin Dynamics and Accessibility
Histone propionylation profoundly influences chromatin dynamics and accessibility. When histones are propionylated, it typically induces changes in chromatin structure, leading to a more open conformation creative-proteomics.comwikipedia.orgptmbio.comnews-medical.netptmbio.comresearchgate.netresearchgate.net. This open chromatin state enhances the accessibility of DNA to essential molecular machinery, including transcription factors and RNA polymerase creative-proteomics.comnews-medical.netmdpi.comencyclopedia.pubbiologists.combiomodal.com. By neutralizing the positive charge of lysine residues, the addition of propionyl groups reduces the electrostatic interaction between histones and the negatively charged DNA, thereby contributing to chromatin decondensation mdpi.comencyclopedia.pub. This mechanism is crucial for regulating processes from gene expression to genomic stability frontiersin.orgmdpi.com.
Transcriptional Regulation and Gene Expression Modulation
The increased chromatin accessibility facilitated by histone propionylation directly impacts transcriptional regulation and gene expression. Genes located in regions marked by histone propionylation are more likely to be actively transcribed creative-proteomics.comwikipedia.orgnews-medical.netptmbio.comresearchgate.netresearchgate.netbiomodal.com. Research indicates that propionyl-CoA can stimulate transcription in in vitro transcription systems rug.nlresearchgate.net. Genome-wide analyses have shown that propionate-derived histone propionylations, such as H3K18pr and H4K12pr, are associated with specific regulatory regions, particularly genes linked to growth, differentiation, and signaling pathways news-medical.net. This suggests that histone propionylation acts as a mark of active chromatin, promoting high transcriptional output and integrating cellular metabolism with chromatin structure and function wikipedia.orgrug.nlresearchgate.net.
Specific Propionyllysine Sites on Histones (e.g., H3 Lys23, H4 Lys12, Lys14, Lys18, Lys23, Lys16)
Numerous specific lysine residues on histones have been identified as sites of propionylation, further highlighting the precision of this epigenetic mark. These sites are often shared with other acylation modifications like acetylation, suggesting potential crosstalk and competitive regulation creative-biolabs.comfrontiersin.orgnih.gov.
Key propionyllysine sites on histones include:
| Histone | Lysine Sites | Notes | Source |
| H3 | Lys12 | Reversible propionylation identified creative-biolabs.com | creative-biolabs.com |
| H3 | Lys14 | Identified in vivo; enriched at promoters of active genes rug.nlresearchgate.net | rug.nlresearchgate.net |
| H3 | Lys18 | Reversible propionylation identified; also an acetylation site creative-biolabs.comnih.gov | creative-biolabs.comnih.gov |
| H3 | Lys23 | Detected in mammalian cells (e.g., U937 leukemia cell line); dynamically regulated; can be catalyzed by p300 creative-biolabs.comnih.gov | creative-biolabs.comnih.gov |
| H4 | Lys12 | Reversible propionylation identified; associated with specific regulatory regions creative-biolabs.comnews-medical.net | creative-biolabs.comnews-medical.net |
| H4 | Lys16 | Reversible propionylation identified; also an acetylation site creative-biolabs.comcellsignal.com | creative-biolabs.com |
These specific modifications contribute to the complex "histone code" that governs chromatin accessibility and gene expression mdpi.comasm.orgcellsignal.comactivemotif.com. The dynamic regulation of these sites, often by enzymes like p300 (as a "writer") and sirtuin 2 (Sir2) (as an "eraser"), underscores the intricate interplay between metabolism and epigenetics creative-biolabs.comontosight.ainih.gov.
Influence of Propionylation on Non-Histone Protein Function
Beyond histones, where it was initially identified, propionylation also occurs on a diverse range of non-histone proteins, impacting their functions metabolomicsworkbench.org. Key non-histone protein substrates identified in eukaryotic cells include p53, p300, and CREB-binding protein (CBP).
Propionylation can influence protein stability, potentially by competing with other PTMs like ubiquitination for modification of specific lysine sites lipidmaps.orguni.lunih.gov. Dysregulation of protein propionylation has been linked to cellular dysfunction, suggesting its importance in maintaining protein homeostasis uni.lu.
The addition of propionyl groups to specific lysine residues can alter protein structure and function, thereby modifying protein-protein interactions uni.lu. These changes can consequently influence cellular signaling pathways and protein networks uni.lu. For instance, N-terminal propionylation in eukaryotes can affect processes such as subcellular localization and protein-protein interactions.
Propionylation significantly impacts the DNA binding affinity of various proteins, notably transcription factors. A prominent example is the global regulator PhoP. In Saccharopolyspora erythraea, mass spectrometry analysis revealed that PhoP is propionylated at lysines K198 and K203. This propionylation, mediated by an acyl transferase (AcuA) using propionyl-CoA, can affect nucleic acid binding lipidmaps.org. Studies have shown that propionylation of PhoP can lead to a "relaxed control" of gene expression in the Pho regulon. Similarly, in Salmonella enterica serovar Typhi, propionylation of PhoP at K102 has been shown to regulate the bacterium's viability in macrophages by decreasing its phosphorylation and DNA-binding ability uni.lu. Another example is the global regulator Fis in S. Typhi, where propionylation at the K32 residue reduces its DNA-binding affinity, impacting its invasion and survival abilities within host cells.
Table 1: Influence of Propionylation on DNA Binding Affinity
| Protein | Organism | Propionylation Site(s) | Effect on DNA Binding Affinity | Reference |
| PhoP | Saccharopolyspora erythraea | K198, K203 | Affects nucleic acid binding, leads to relaxed control of Pho regulon gene expression | lipidmaps.org |
| PhoP | Salmonella enterica serovar Typhi | K102 | Decreases DNA-binding ability | uni.lu |
| Fis | Salmonella enterica serovar Typhi | K32 | Down-regulates DNA-binding ability |
Propionyllysine in Cellular Stress Responses
Propionyllysine plays a role in the broader metabolic regulatory network and cellular stress responses in both bacteria and mammals lipidmaps.org. Studies in Synechocystis have shown that propionylation signals are abundant and change in response to different stress conditions, such as high light stress, indicating its involvement in stress responses lipidmaps.org. In mammals, particularly in conditions like propionic acidemia, an autosomal recessive metabolic disorder, elevated levels of propionyl-CoA lead to increased protein propionylation metabolomicsworkbench.org. This increased propionylation has been observed to contribute to mitochondrial dysfunction in liver cells and fibroblasts, potentially playing a role in the pathology of the disease metabolomicsworkbench.org.
Propionylation in Microbial Pathogenesis and Virulence
Propionylation is a novel mechanism by which short-chain fatty acids, particularly propionate (B1217596), can affect bacterial virulence lipidmaps.orguni.lunih.gov. Propionate and its metabolic intermediate, propionyl-CoA, influence the level of propionyl modification, which in turn can impact the expression of virulence factors in enteric pathogenic bacteria lipidmaps.orguni.lunih.gov.
Table 2: Propionylation in Microbial Pathogenesis
| Pathogen | Propionylation Target/Mechanism | Effect on Virulence | Reference |
| Salmonella enterica serovar Typhi | PhoP (K102) propionylation, Fis (K32) propionylation | Reduces viability in macrophages, decreases DNA-binding ability of PhoP and Fis, affecting invasion and survival | uni.lu |
| Salmonella spp. | General protein propionylation (influenced by propionate) | Can impact biofilm formation and AI-2 quorum sensing, downregulating virulence genes related to biofilm and invasion | |
| Bacteria (general) | Propionylation of various proteins | Involved in affecting bacterial chemotaxis, metabolism, and DNA replication, all of which can be linked to virulence | lipidmaps.org |
Comparative Proteomic Analysis of Propionylomes
Organism-Specific Propionylome Profiles
The extent and nature of protein propionylation vary significantly across different domains of life, including Bacteria, Fungi, Yeast, and Mammals, highlighting the diverse roles of this modification.
In bacteria , the prevalence of propionylation differs notably among species. For instance, a comparative analysis showed that 9.5% of the proteome in Escherichia coli is propionylated, compared to 8% in Thermus thermophilus, 1.6% in Geobacillus kaustophilus, 0.1% in Bacillus subtilis, and 0.07% in Rhodothermus marinus. nih.gov These variations suggest that propionylation has been adapted to fulfill specific regulatory needs dictated by the unique physiology and environment of each bacterial species. In the extremophilic eubacterium Thermus thermophilus, 183 proteins were identified with 361 propionylation sites, primarily involved in metabolic pathways. nih.gov Similarly, in cyanobacteria, proteins crucial for photosynthesis and metabolism are subject to propionylation, indicating its role in regulating these fundamental processes. creative-proteomics.com
In the domain of Archaea , the existence of lysine (B10760008) propionylation was also confirmed, expanding the reach of this PTM to all three domains of life. nih.gov
Among fungi , a study of the dermatophyte Trichophyton rubrum identified 156 propionylation sites on 115 proteins. nih.gov These modified proteins were largely associated with metabolic pathways. Notably, histones and 15 proteins related to pathogenicity were also found to be propionylated, suggesting a potential role for this modification in epigenetic regulation and virulence. nih.gov
In yeast , lysine propionylation has been identified on multiple sites of core histones H2B, H3, and H4. nih.gov This discovery points to its role as an evolutionarily conserved histone mark in eukaryotes.
In mammals , propionylation is also a key regulatory mark, particularly on histone proteins. For example, propionylation at lysine 23 of histone H3 (H3K23pr) has been detected in human leukemia cells. nih.gov Research in mouse liver mitochondria has shown that propionylation is induced under conditions of chronic ethanol (B145695) ingestion, implicating it in cellular stress responses. nih.gov
Table 1: Percentage of Propionylated Proteins in Various Bacterial Species
| Organism | Percentage of Propionylated Proteins |
| Escherichia coli | 9.5% |
| Thermus thermophilus | 8.0% |
| Geobacillus kaustophilus | 1.6% |
| Bacillus subtilis | 0.1% |
| Rhodothermus marinus | 0.07% |
The cellular propionylome is not static; it can change dynamically depending on the developmental or growth stage of an organism. This specificity underscores the role of propionylation in regulating processes related to cellular proliferation, differentiation, and adaptation.
In the fungus Trichophyton rubrum, a comparative analysis between the conidial (spore) and mycelial (vegetative growth) stages revealed that the majority of propionylated proteins and their modification sites were growth-stage specific. nih.gov This suggests that propionylation plays distinct roles during different phases of the fungal life cycle, from dormancy to active growth. The functional distribution of these proteins was similar in both stages, though specific differences were noted. nih.gov
A similar phenomenon was observed in the bacterium Thermus thermophilus. The study identified 183 propionylated proteins during the mid-exponential and late stationary growth phases. nih.gov Notably, the number of propionylation sites on metabolic enzymes increased significantly in the late stationary phase, a period characterized by nutrient limitation and stress. This increase was independent of the abundance of the proteins themselves, pointing to a specific regulatory mechanism that enhances propionylation during this phase. nih.gov The propionylation sites on proteins from the two growth phases only partially overlapped, further indicating that distinct propionylation and depropionylation mechanisms are active at different stages of bacterial growth. nih.gov
Table 2: Growth-Stage Specificity of Propionylation
| Organism | Growth Stages Compared | Key Findings |
| Trichophyton rubrum (Fungus) | Conidial vs. Mycelial | Most propionylated proteins and sites were growth-stage specific. nih.gov |
| Thermus thermophilus (Bacterium) | Mid-exponential vs. Late stationary | Number of propionylation sites increased ~3-fold in late stationary phase, especially on metabolic enzymes. nih.gov |
| Propionylation sites showed limited overlap between the two phases. nih.gov |
Conservation of Propionylation Sites Across Species
While propionylome profiles can be organism-specific, many propionylation sites, particularly on highly conserved proteins like histones, are conserved across different species. This evolutionary conservation highlights the fundamental importance of these specific modifications.
Lysine acylation, including propionylation, is an evolutionarily conserved PTM. nih.gov Studies comparing paralogous proteins in yeast have shown that modifications like acylation tend to occur in regions of high sequence conservation. biorxiv.orgbiorxiv.org This suggests that the local amino acid sequence context is crucial for the modification to occur and that these modified regions are under selective pressure to be maintained.
The most striking examples of conservation are found in histone proteins. The identification of propionylation on multiple lysine residues in yeast histones H2B, H3, and H4 led to the proposal that it is an evolutionarily conserved histone mark among eukaryotes. nih.gov Specific sites identified in human histone H4, such as Lys-5, Lys-8, and Lys-12, were also found to be propionylated in vivo. researchgate.net Furthermore, propionylation at histone H3 lysine 23 (H3K23) has been identified in mammalian cells. nih.gov The presence of these specific marks in organisms as diverse as yeast and humans points to a shared, ancient mechanism of epigenetic regulation.
However, it is also important to note that the overlap between propionylation and another common acylation, acetylation, is often limited. In T. thermophilus, only about 37% of propionylation sites overlapped with acetylation sites, suggesting that the two modifications are regulated by distinct enzymes and may serve different biological functions. nih.gov
Table 3: Examples of Conserved Propionylation Sites in Histones
| Histone | Conserved Lysine (K) Site | Organism(s) where identified |
| H3 | K23 | Mammalian cells. nih.gov |
| H4 | K5 | Human. researchgate.net |
| H4 | K8 | Human. researchgate.net |
| H4 | K12 | Human. researchgate.net |
Crosstalk and Interplay of Lysine Propionylation with Other Acylations
Structural Similarities and Distinct Functional Consequences with Acetylation
Lysine (B10760008) propionylation and acetylation are both PTMs that involve the addition of an acyl group to the ε-amino group of a lysine residue, thereby neutralizing its positive charge wikipedia.orgnih.gov. This charge neutralization can significantly impact protein interactions and gene regulation wikipedia.org.
However, a key distinction lies in the chemical structure of the modifying group. Acetylation introduces an acetyl group (-CH3-CO-), which is a two-carbon moiety, while propionylation adds a propionyl group (-CH2-CH2-CO-), a three-carbon moiety wikipedia.orgnih.gov. This subtle difference in chain length, with propionyl being slightly longer and having an additional methylene (B1212753) unit, can lead to distinct functional consequences for the modified proteins wikipedia.orgnih.gov. The slightly bulkier and more hydrophobic nature of the propionyl group, compared to the acetyl group, is thought to have a more profound impact on protein structure and function uni.lu. This can manifest in altered protein stability, enzyme activity, protein-protein interactions, and DNA binding affinity wikipedia.orgnih.govwikipedia.org. For instance, histone propionylation (Kpr) has been linked to increased chromatin accessibility and can stimulate gene transcription, suggesting a role in promoting high transcriptional output nih.govmitoproteome.org. It is also speculated that propionyllysine or butyryllysine may recruit unique sets of proteins or enzymes to modulate chromatin structure and transcriptional activities wikipedia.org.
Shared Regulatory Enzymes and Co-Factors Among Lysine Acylations
The regulation of lysine propionylation, like other lysine acylations, involves a complex interplay of "writer" and "eraser" enzymes, along with specific co-factors.
Writer Enzymes (Acyltransferases): Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are the primary enzymes responsible for introducing acyl marks onto lysine residues wikipedia.orgwikipedia.org. Many KATs exhibit broad substrate specificity, meaning they can catalyze not only acetylation but also other acylations, including propionylation and butyrylation wikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.comnih.gov. Notable examples include p300/CBP and members of the GCN5/PCAF family wikipedia.orgwikipedia.orgsigmaaldrich.com. Furthermore, the MYST family of KATs, which includes MOF, MOZ, and HBO1, has demonstrated strong propionyltransferase activity, sometimes comparable to their canonical acetyltransferase activity nih.govwikipedia.orgsigmaaldrich.comnih.gov. This promiscuity highlights a shared enzymatic machinery for different lysine acylations.
Eraser Enzymes (Deacylases): The removal of acyl groups is catalyzed by lysine deacetylases (KDACs) wikipedia.org. The sirtuin family of NAD+-dependent protein deacetylases are prominent "eraser" enzymes that also possess depropionylation activity nih.govlipidmaps.orghmdb.ca. Specific sirtuins, such as human SIRT1-3, yeast HST2, CobB from Salmonella enterica, and Sir2 from Thermotoga maritima (Sir2Tm), have been shown to deacylate propionylated and butyrylated peptides and proteins lipidmaps.org. While some sirtuins, like SIRT5, predominantly remove negatively charged acyl groups such as glutaryl, succinyl, and malonyl, they can also exhibit weak deacetylase activity lipidmaps.org.
Co-factors: The enzymatic deposition of acyl groups relies on specific acyl-CoA molecules as donors nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.comwikipedia.orglipidmaps.org. For propionylation, propionyl-CoA serves as the direct donor nih.govwikipedia.org. Similarly, acetyl-CoA, butyryl-CoA, succinyl-CoA, malonyl-CoA, crotonyl-CoA, and glutaryl-CoA are the respective donors for other acylations wikipedia.orgwikipedia.orglipidmaps.orgnih.gov. The co-factor NAD+ is essential for the catalytic activity of sirtuin deacylases nih.govlipidmaps.orghmdb.calipidmaps.org. The cellular concentrations of these various acyl-CoAs are crucial in modulating the levels of corresponding histone acylations, thereby establishing a direct link between cellular metabolic status and the epigenome mitoproteome.org.
Cross-Talk with Succinylation, Butyrylation, Malonylation, Crotonylation, and Glutarylation
Lysine propionylation exists within a complex network of lysine acylations, exhibiting significant crosstalk and interplay with succinylation, butyrylation, malonylation, crotonylation, and glutarylation. These modifications are often found to co-occur on proteins, reflecting an intricate regulatory landscape wikipedia.orgnih.govwikipedia.orgfishersci.calipidmaps.orgwikipedia.orgwikipedia.orgnih.govnih.govnih.govnih.gov.
Co-occurrence and Shared Sites: Proteomic studies have revealed that propionylated proteins can be simultaneously modified by other acylations, such as acetylation and succinylation, sometimes even at the identical lysine residues wikipedia.orgnih.gov. For example, histone H3 lysine 57 (H3K57) has been identified as a target for propionylation, acetylation, and succinylation, suggesting cooperative roles for these PTMs in epigenetic regulation nih.gov. In the human gut microbiome, peptides co-modified by lysine acetylation and propionylation, or by acetylation and succinylation, have been identified, indicating potential crosstalk in regulating protein functions wikipedia.org.
Metabolic Influence and Competition: The levels of these diverse lysine acylations are intimately linked to the cellular concentrations of their respective acyl-CoA donors, which are key metabolic intermediates nih.govwikipedia.orgmitoproteome.orgwikipedia.orgwikipedia.orgnih.govnih.govlipidmaps.orgnih.govuni.lu. Fluctuations in the abundance of these acyl-CoAs, resulting from metabolic activity, can directly impact the balance and extent of these modifications mitoproteome.orglipidmaps.orguni.lu. For instance, inborn errors of metabolism (IEMs) that lead to the accumulation of specific acyl-CoA intermediates (e.g., butyryl-CoA, propionyl-CoA, or malonyl-CoA) can induce corresponding protein hyperacylation states lipidmaps.org. The various acylations often compete for the same ε-amino group of lysine residues, implying a dynamic equilibrium influenced by substrate availability and enzyme specificity uni.lu. This competition, along with the metabolic context, contributes to a complicated interplay that ultimately fine-tunes protein functions and cellular pathways uni.lu.
Non-enzymatic Acylation: Beyond enzymatic catalysis, some lysine acylations, such as succinylation, can also occur non-enzymatically. This can happen in the presence of high concentrations of reactive acyl-CoA species and suitable pH conditions, particularly within mitochondria lipidmaps.orgwikipedia.orgnih.govnih.govnih.gov. This non-enzymatic pathway can further contribute to the observed overlap and crosstalk between different acylation marks nih.gov.
Functional Divergence in Protein-Protein Interactions based on Acyl Group
The specific chemical nature of the acyl group attached to lysine residues profoundly influences protein-protein interactions (PPIs), leading to functional divergence among different lysine acylations. Lysine acylation, including propionylation, broadly affects PPIs wikipedia.orgnih.govwikipedia.orgwikipedia.org.
The distinct structural characteristics of the acyl groups—such as their length, hydrophobicity, and charge—can induce varied impacts on protein conformation and surface properties wikipedia.orgwikipedia.orgwikipedia.orguni.lu. For example, the longer propionyl group, compared to the acetyl group, can lead to unique functional outcomes wikipedia.org. Propionylation can increase surface hydrophobicity of proteins, which may promote protein aggregation fishersci.ca.
Crucially, these different acyl modifications can be specifically recognized by distinct "reader" proteins or binding domains, thereby dictating divergent biological responses lipidmaps.orgmetabolomicsworkbench.org. For instance, bromodomains, known readers of acetylated lysines, have also been shown to recognize propionylated and butyrylated histone H3 lysine marks metabolomicsworkbench.org. This suggests a general mechanism of bromodomain recognition that can differentiate between these distinct acylation states metabolomicsworkbench.org. Furthermore, sirtuins, while capable of deacylating multiple acyl-lysine substrates, may exhibit varying binding affinities and catalytic rates depending on the specific acyl group. Some sirtuins, like the yeast sirtuin Hst2, have been observed to bind propionylated and butyrylated peptides with greater affinity than acetylated peptides lipidmaps.orgnih.gov. However, the catalytic rate for deacylation of propionyl-lysine by some sirtuins, such as Sir2Tm, might be slightly reduced compared to acetyl-lysine lipidmaps.org. These differences in recognition and enzymatic processing underscore how the specific acyl group can lead to distinct cellular outcomes and contribute to the diverse roles of sirtuins within an organism lipidmaps.org.
Advanced Methodologies in H Lys Propionyl Oh Research
Site-Specific Incorporation of Propionyllysine into Proteins (e.g., Pyrrolysine System)
The ability to insert a modified amino acid like propionyllysine at a specific, predetermined position within a protein is a powerful tool for functional studies. Genetic code expansion techniques, particularly the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs, have made this possible. The pyrrolysyl-tRNA synthetase (PylRS) and its cognate transfer RNA (tRNAPyl) from archaea such as Methanosarcina mazei are frequently used for this purpose. nih.govmdpi.com
This system is "orthogonal" because it functions independently of the host organism's (typically E. coli or eukaryotic cells) own translational machinery and does not cross-react with endogenous synthetases or tRNAs. mdpi.com The methodology involves reprogramming a codon, usually the amber stop codon (UAG), to encode the non-canonical amino acid. mdpi.com The PylRS is engineered or selected to specifically recognize and charge propionyllysine onto the tRNAPyl, which has been modified to recognize the UAG codon. When the ribosome encounters this in-frame UAG codon during translation, it incorporates propionyllysine, yielding a protein precisely modified at the desired site. nih.gov
Notably, the wild-type PylRS from M. mazei exhibits a remarkable degree of substrate promiscuity, readily accepting a variety of lysine (B10760008) derivatives, including Nε-propionyllysine. This plasticity is attributed to the structure of its large, hydrophobic active site, which can accommodate modifications to the lysine side chain. gem-net.net This inherent flexibility means that extensive directed evolution of the enzyme is not always necessary for the incorporation of structurally similar lysine derivatives.
| Component | Origin/Type | Function in the System |
| Pyrrolysyl-tRNA Synthetase (PylRS) | Methanosarcina species (e.g., M. mazei) | Recognizes Nε-propionyllysine and catalyzes its attachment to the tRNAPyl. |
| Pyrrolysine tRNA (tRNAPyl) | Methanosarcina species (e.g., M. mazei) | Acylated with Nε-propionyllysine by PylRS; engineered to recognize the amber (UAG) stop codon. |
| Amber Stop Codon (UAG) | Genetically engineered into the target gene | Serves as the designated site for the incorporation of Nε-propionyllysine, preventing termination of translation. mdpi.com |
| Nε-propionyllysine | Exogenously supplied to the culture medium | The non-canonical amino acid to be incorporated into the target protein. |
This site-specific incorporation allows researchers to generate homogenous populations of proteins with propionyllysine at a single, defined location. This is critical for dissecting the specific structural and functional role of an individual propionylation event, such as its effect on enzyme activity, protein-protein interactions, or protein stability, without the confounding influence of other modifications. gem-net.net
Genetic Manipulation Models for Investigating Propionyllysine Functions (e.g., Mutant Strains)
To understand the physiological role of protein propionylation, researchers utilize genetic manipulation in various model systems, from cell lines to whole organisms like Drosophila melanogaster. creative-proteomics.comnih.gov These models allow for the systematic study of the enzymes that add ("writers") and remove ("erasers") propionyl groups, as well as the functional impact of modifying specific lysine residues.
One powerful approach is site-directed mutagenesis, where a specific lysine codon in a gene is replaced with a codon for an amino acid that cannot be propionylated, such as alanine (B10760859) or arginine. For example, studies in Drosophila involved mutating lysine 17 on histone H2B to alanine (H2BK17A). nih.govresearchgate.net This mutation eliminates propionylation at this specific site, and subsequent analysis revealed that H2BK17 propionylation is critical for maintaining global protein homeostasis by regulating the expression of genes involved in the ubiquitin-proteasome system. nih.govresearchgate.net
Another strategy involves manipulating the expression or activity of the enzymes that regulate propionylation. The acetyltransferases p300 and CREB-binding protein (CBP) have been identified as "writers" capable of catalyzing lysine propionylation. nih.govnih.gov Conversely, certain sirtuin family members, such as SIRT1, act as "erasers" with lysine depropionylase activity. nih.govnih.gov In human cell lines, overexpressing wild-type SIRT1 was shown to decrease the propionylation of the tumor suppressor protein p53, whereas an enzymatically inactive SIRT1 mutant did not, demonstrating a direct regulatory relationship. nih.gov
Modern gene-editing technologies like CRISPR/Cas9 are also employed to create knockout cell lines or animal models lacking specific writers, erasers, or enzymes involved in the production of the propionyl group donor, propionyl-CoA. creative-proteomics.combiorxiv.org For instance, knocking out enzymes involved in branched-chain amino acid catabolism in pancreatic cancer cells was shown to decrease the availability of propionyl-CoA, leading to reduced histone propionylation and altered transcription of genes related to lipid metabolism. biorxiv.org Studies in U937 leukemia cells, which have a high level of histone H3 lysine 23 propionylation (H3K23pr), showed that this mark decreases significantly when the cells are induced to differentiate into monocytes, linking the dynamics of this modification to cell fate decisions. nih.gov
| Model System | Genetic Modification | Key Finding/Observation |
| Drosophila melanogaster | Site-directed mutagenesis of histone H2B (H2BK17A). nih.govresearchgate.net | H2BK17 propionylation is crucial for regulating proteostasis by controlling the expression of proteasomal genes. nih.govresearchgate.net |
| Human Cell Lines (e.g., 293T) | Overexpression or inhibition of p300 (writer) and SIRT1 (eraser). nih.gov | p300 can autopropionylate itself and propionylate p53; SIRT1 acts as a depropionylase for p53. nih.gov |
| Pancreatic Cancer Cell Lines | CRISPR/Cas9 knockout of enzymes in the branched-chain amino acid catabolism pathway. biorxiv.org | Reduced propionyl-CoA availability leads to decreased histone propionylation and altered gene expression. biorxiv.org |
| U937 Leukemia Cells | Phorbol 12-myristate 13-acetate (PMA) induced differentiation. nih.gov | High levels of H3K23 propionylation decrease significantly during monocytic differentiation, suggesting a role in this process. nih.gov |
These genetic models are indispensable for validating the functional significance of propionylation marks identified through proteomics and for building a mechanistic understanding of how H-Lys(propionyl)-OH contributes to cellular regulation in health and disease. creative-proteomics.com
Current Challenges and Future Directions in Lysine Propionylation Research
Elucidation of Novel Propionyllysine Substrates
The identification of novel propionyllysine substrates is crucial for comprehensively understanding the breadth of biological processes regulated by this PTM. While initial discoveries identified propionylation in histones, subsequent research has revealed its presence in numerous non-histone proteins across diverse organisms. nih.govnih.govnih.gov For instance, p53, p300, and CREB-binding protein have been identified as in vivo non-histone substrates in eukaryotic cells. nih.gov In bacteria, propionylated proteins are involved in various metabolic processes, and studies have identified propionyl sites in organisms like Thermus thermophilus HB8, Trichophyton rubrum, and Synechocystis sp. PCC 6803. nih.govresearchgate.netfrontiersin.org
A key challenge in this area is the relatively lower abundance of propionyllysine compared to other PTMs like acetylation, making its detection and quantification more challenging. nih.gov Current strategies for identifying and quantifying lysine (B10760008) propionylation substrates primarily rely on quantitative proteomic analysis, often employing stable isotope dimethyl labeling methods and enrichment with anti-propionyllysine antibodies followed by high-resolution mass spectrometry (MS). nih.gove-century.us Despite these advancements, the complexity of proteomes and the dynamic nature of PTMs necessitate the development of more sensitive and high-throughput methodologies. Future directions include refining mass spectrometry-based approaches and developing novel chemical probes to enhance the detection and site-specific mapping of propionyllysine. psu.edu
Table 1: Examples of Identified Propionyllysine Substrates and Their Associated Organisms
| Substrate Type | Organism(s) | Key Function/Context | Reference |
| Histones | Eukaryotes, Yeast | Gene regulation, Chromatin dynamics | creative-proteomics.comnih.govnih.gov |
| p53 | Eukaryotic cells | Tumor suppressor, Gene regulation | nih.gov |
| p300/CBP | Eukaryotic cells | Acetyltransferases, Autopropionylation | nih.govnih.gov |
| Metabolic enzymes | Thermus thermophilus HB8, Trichophyton rubrum, Synechocystis sp. PCC 6803, Salmonella enterica | Carbon source utilization, Gluconeogenesis, Photosynthesis, Metabolic regulation | nih.govresearchgate.netfrontiersin.orgnih.gov |
| HilD | Salmonella | Regulation of invasion-related genes | nih.gov |
Characterization of Undiscovered Propionyltransferases and Depropionylases
The enzymatic machinery responsible for adding (propionyltransferases) and removing (depropionylases) propionyl groups remains largely uncharacterized, posing a significant challenge to understanding the precise regulation of lysine propionylation. nih.gov Early research indicated that known acetyltransferases, such as p300 and CREB-binding protein (CBP), can catalyze lysine propionylation in histones in vitro and in cells, suggesting a shared enzymatic basis with acetylation. nih.govnih.gov These enzymes can also undergo autopropionylation. nih.gov Similarly, the NAD-dependent deacetylases, sirtuins (e.g., sirtuin 2, Sir2), have been shown to remove propionyl groups, further suggesting an overlap in enzymatic regulation with acetylation. nih.govcreative-biolabs.com
However, the extent to which these enzymes specifically recognize and prefer propionyl-CoA over acetyl-CoA, and whether dedicated propionyltransferases and depropionylases exist, are critical questions for future research. The subtle structural difference between acetyl and propionyl groups can lead to distinct functional consequences, implying the need for specific regulatory enzymes. creative-proteomics.comnih.gov Challenges include the difficulty in isolating and characterizing enzymes with high specificity for propionyl-CoA, especially given the lower cellular concentration of propionyl-CoA compared to acetyl-CoA. nih.gov Future directions involve high-throughput screening for novel enzymes, structural biology studies to elucidate substrate specificity, and genetic approaches to identify and functionally characterize propionyltransferase and depropionylase genes.
Comprehensive Mapping of Propionyllysine Regulatory Networks
Understanding the comprehensive regulatory networks of propionyllysine involves deciphering its interactions with other PTMs and its integration into broader cellular signaling pathways. Propionylation does not operate in isolation; it engages in crosstalk with other PTMs like acetylation, methylation, and phosphorylation, often competing for the same lysine residues or influencing modifications at nearby sites. creative-proteomics.complos.org This "crosstalk" can profoundly affect protein function and downstream signaling pathways, contributing to the intricate cellular environment. creative-proteomics.com For instance, succinylation-propionylation crosstalk has been identified as significant among PTMs. researchgate.net
Mapping these complex regulatory networks is challenging due to their dynamic and context-dependent nature. creative-proteomics.comportlandpress.com Advanced proteomic methods, particularly mass spectrometry-based approaches, are crucial for identifying PTM sites and their combinatorial patterns. portlandpress.comoup.com Bioinformatic tools are essential for analyzing the vast datasets generated and for predicting PTM crosstalk and regulatory pathways. researchgate.netplos.org Future efforts will focus on developing more sophisticated computational models and experimental strategies to map these networks comprehensively, including investigating how propionylation influences protein-protein interactions, protein stability, and cellular localization. creative-proteomics.comnih.gov
Integration of Propionylome Data with Other PTMs and Omics Data
Integrating propionylome data with other PTMs and various omics datasets (e.g., genomics, transcriptomics, proteomics, metabolomics, epigenomics) is essential for a holistic understanding of biological systems. nih.govmdpi.comquantori.com This multi-omics approach allows researchers to connect molecular changes across different biological layers, providing a more comprehensive view of cellular processes and disease states. mdpi.comquantori.com For example, integrating propionylome data with metabolomics can reveal how metabolic shifts influence protein propionylation levels, as propionyl-CoA, the donor for propionylation, is derived from metabolic pathways. creative-proteomics.comnih.govmetabolon.com
Challenges in integrating multi-omics data include the high dimensionality and heterogeneity of the datasets, as well as the need for robust bioinformatics tools and statistical models. nih.govnih.govnih.gov Different omics data types may also vary in terms of temporal dynamics and cellular localization, adding to the complexity of integration. nih.gov Despite these challenges, the integration of propionylome data with other omics offers significant opportunities to uncover complex patterns and interactions that would be missed by single-omics analyses. mdpi.com Future directions include the development of advanced computational frameworks, machine learning algorithms, and standardized data integration pipelines to facilitate the comprehensive analysis of propionylome data in the context of broader biological networks. mdpi.comquantori.com
Table 2: Omics Data Types for Integration with Propionylome Data
| Omics Type | Information Provided | Relevance to Propionylome |
| Genomics | Genetic variations, gene sequences | Identifying genetic factors influencing propionylation machinery or substrates |
| Transcriptomics | Gene expression levels (RNA) | Understanding transcriptional regulation of propionyltransferases/depropionylases or propionylated proteins |
| Proteomics | Protein abundance, other PTMs | Comprehensive protein profiling, identifying propionylated proteins, and their crosstalk with other PTMs |
| Metabolomics | Metabolite levels | Linking propionylation to metabolic state, as propionyl-CoA is a metabolite |
| Epigenomics | Chromatin modifications, DNA methylation | Understanding the role of histone propionylation in epigenetic regulation and chromatin dynamics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
